N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The initial step may include the reaction of 4-methoxy-7-methylbenzo[d]thiazol-2-amine with an appropriate acyl chloride or anhydride to introduce the benzamide moiety. Subsequent sulfonation reactions are employed to attach the sulfonyl group, often using reagents like 3-methylpiperidine-1-sulfonyl chloride.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would be optimized for efficiency and yield. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the production of a high-purity final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed on the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfonic acids or alcohols.
Substitution: Formation of various substituted benzamides or thiazoles.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Medicine: It may be explored for its pharmacological properties, such as anti-inflammatory, analgesic, or antipyretic effects.
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its interactions with biological targets can be studied to understand its mechanism of action.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[(phenyl)(2-piperidin-1-yl)ethylamino]benzamides
N-(benzo[d]thiazol-2-yl)-2-[(phenyl)(2-morpholino)ethylamino]benzamides
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the methoxy and methyl groups on the benzo[d]thiazole ring and the 3-methylpiperidin-1-ylsulfonyl group. These features may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-14-5-4-12-25(13-14)31(27,28)17-9-7-16(8-10-17)21(26)24-22-23-19-18(29-3)11-6-15(2)20(19)30-22/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIVJPKDQSYHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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